

"4-Bromo-2-fluoro-6-nitroaniline" properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Bromo-2-fluoro-6-nitroaniline**

Cat. No.: **B1271561**

[Get Quote](#)

An In-depth Technical Guide to **4-Bromo-2-fluoro-6-nitroaniline**

Introduction

4-Bromo-2-fluoro-6-nitroaniline is a halogenated and nitrated aromatic amine. Its specific substitution pattern, featuring a bromine atom, a fluorine atom, and a nitro group on an aniline core, makes it a compound of interest for synthetic chemistry. The electron-withdrawing nature of the nitro and halogen groups, combined with the nucleophilic amino group, provides multiple reactive sites for constructing more complex molecules. This guide provides a summary of the available technical data on its properties, structure, and potential applications, tailored for researchers and professionals in drug development.

While specific data for **4-Bromo-2-fluoro-6-nitroaniline** is limited, this document compiles available information and draws comparisons with structurally similar compounds to provide a comprehensive overview.

Chemical Structure and Properties

The structure of **4-Bromo-2-fluoro-6-nitroaniline** consists of a benzene ring substituted with four different functional groups.

Molecular Structure:

Caption: 2D Structure of **4-Bromo-2-fluoro-6-nitroaniline**.

Physicochemical Properties

Quantitative data for **4-Bromo-2-fluoro-6-nitroaniline** is not widely available. The table below presents data for the closely related isomer, 2-Bromo-4-fluoro-6-nitroaniline, to provide an estimate of its properties.

Property	Value (for 2-Bromo-4-fluoro-6-nitroaniline)	Reference
CAS Number	10472-88-5	[1] [2]
Molecular Formula	C ₆ H ₄ BrFN ₂ O ₂	[2] [3]
Molecular Weight	235.01 g/mol	[2] [3]
Appearance	Light yellow to brown powder/crystal	[1] [3]
Melting Point	75 - 79 °C	[1] [3]
Boiling Point	313.9 °C at 760 mmHg (Predicted)	[2]
Density	1.896 g/cm ³ (Predicted)	[2]
Purity	>98.0% (GC)	[1]

Experimental Protocols

Detailed experimental protocols for the synthesis of **4-Bromo-2-fluoro-6-nitroaniline** are not readily found in published literature. However, a plausible synthetic route can be inferred from standard organic chemistry reactions and protocols for similar molecules. A potential synthesis involves the bromination and nitration of a fluoroaniline precursor.

Hypothetical Synthesis Workflow

A logical approach would be the regioselective bromination of 2-fluoro-6-nitroaniline or the nitration of 4-bromo-2-fluoroaniline. The latter is often more practical as directing group effects can be better controlled.

Caption: Hypothetical synthesis workflow for **4-Bromo-2-fluoro-6-nitroaniline**.

Example Protocol: Preparation of 4-Bromo-2-fluoroaniline (Precursor)

This protocol describes the bromination of 2-fluoroaniline, a key intermediate.

Materials:

- 2-fluoroaniline (100 parts)
- N-bromosuccinimide (NBS) (160 parts)
- Methylene chloride (400 parts)
- Anhydrous sodium sulfate
- Cold water

Procedure:[4]

- A solution of 2-fluoroaniline in methylene chloride is prepared and cooled to 0°C.[4]
- Solid N-bromosuccinimide is added in portions over a 2-hour period while maintaining the temperature at 0°C.[4]
- After the addition is complete, the mixture is stirred for an additional 20 minutes.[4]
- The resulting dark red mixture is washed four times with cold water.[4]
- The organic phase is separated, dried over anhydrous sodium sulfate, and filtered.[4]
- The solvent is evaporated under reduced pressure to yield the product, 4-bromo-2-fluoroaniline.[4]

Next Step (Nitration): The resulting 4-bromo-2-fluoroaniline would then undergo nitration. A common method involves the use of a nitrating mixture, such as sulfuric acid and nitric acid, under controlled temperature conditions to introduce the nitro group at the 6-position, directed by the amino and fluoro groups.

Spectral Information

Specific spectral data for **4-Bromo-2-fluoro-6-nitroaniline** is not available in the searched literature. For reference, the table below provides typical spectral data for the related compound 4-Bromo-2-nitroaniline. Researchers synthesizing the target compound should expect characteristic shifts due to the presence of the fluorine atom.

Analysis Type	Data for 4-Bromo-2-nitroaniline	Reference
¹ H NMR (CDCl ₃)	$\delta = 8.27$ (d, 1H), 7.43 (dd, 1H), 6.72 (d, 1H), 6.08 (br s, 2H)	[5]
¹³ C NMR (CDCl ₃)	$\delta = 143.6, 138.5, 132.6, 128.4, 120.4, 107.9$	[5]
Mass Spec (GC-MS)	m/z Top Peak: 216, m/z 2nd Highest: 218	[6]
IR (KBr-Pellet)	Available spectra show characteristic peaks for N-H, C-N, NO ₂ , and C-Br bonds.	[6][7]

Safety and Handling

Safety data is crucial for handling any chemical compound. The following information is based on safety data sheets for structurally similar anilines and should be treated as a guideline. A substance-specific risk assessment is mandatory before use.

Hazard Category	Description	Precautionary Measures
Acute Toxicity	May be harmful if swallowed, in contact with skin, or if inhaled. [8] [9]	Use only in a well-ventilated area or under a fume hood. Do not eat, drink, or smoke when using. Wash skin thoroughly after handling. [9] [10]
Skin Irritation	Causes skin irritation. [8] [9]	Wear protective gloves and clothing.
Eye Irritation	Causes serious eye irritation. [8] [9]	Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes. [10]
Respiratory Irritation	May cause respiratory irritation. [8] [9]	Avoid breathing dust. If inhaled, move person to fresh air. [10]

Storage: Store in a tightly closed container in a dry, well-ventilated place.[\[10\]](#)

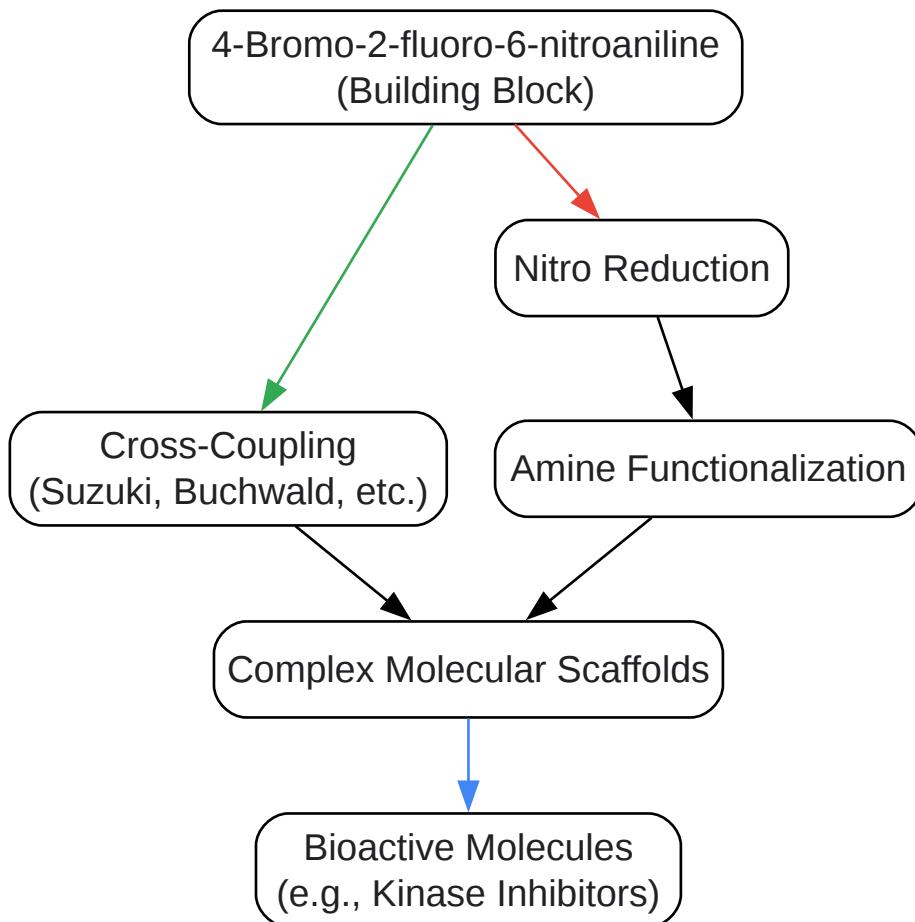
Applications in Research and Drug Development

While specific applications for **4-Bromo-2-fluoro-6-nitroaniline** are not documented, its structure is analogous to many key intermediates in medicinal chemistry. Nitroaromatic compounds are foundational in the synthesis of a wide range of drugs and bioactive molecules.[\[11\]](#)

Potential as a Synthetic Building Block

The versatile functional groups of **4-Bromo-2-fluoro-6-nitroaniline** make it a valuable building block:

- Amino Group: Can be diazotized to introduce other functional groups or can act as a nucleophile in coupling reactions.
- Bromo Group: Ideal for participating in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form C-C, C-N, or C-O bonds.


- Fluoro Group: The presence of fluorine can significantly alter a molecule's pharmacokinetic properties, including metabolic stability and binding affinity. Fluorinated compounds are common in modern pharmaceuticals.[\[12\]](#)
- Nitro Group: Can be readily reduced to an amino group, providing another site for chemical modification. This nitro-to-amine transformation is a key step in the synthesis of many pharmaceutical ingredients, such as the precursor to p-phenylenediamine from 4-nitroaniline. [\[13\]](#)

Relevance to Drug Discovery

Structurally related compounds are used in the development of various therapeutic agents:

- Kinase Inhibitors: Compounds like 4-Bromo-2-methyl-6-nitroaniline are crucial intermediates for synthesizing Casein Kinase 2 (CK2) inhibitors, which are being investigated for cancer therapy.[\[14\]](#)
- Antimicrobial Agents: Various halogenated and fluorinated anilines have demonstrated antibacterial and antibiofilm properties, suggesting potential applications in developing new treatments for infectious diseases.[\[12\]](#)
- Agrochemicals and Dyes: This class of compounds serves as important intermediates in the synthesis of agrochemicals, dyes, and specialty chemicals.[\[3\]](#)[\[15\]](#)

The logical relationship for its utility in drug discovery can be visualized as follows:

[Click to download full resolution via product page](#)

Caption: Role of **4-Bromo-2-fluoro-6-nitroaniline** as an intermediate in synthesis.

Conclusion

4-Bromo-2-fluoro-6-nitroaniline is a synthetic organic compound with significant potential as a versatile building block in medicinal chemistry and materials science. While direct experimental data is sparse, its structural features—multiple reaction sites and the presence of a fluorine atom—are highly desirable in modern drug discovery. Inferred synthetic pathways and safety protocols, based on closely related analogs, provide a solid foundation for its use in a research setting. Further investigation into its synthesis and reactivity is warranted to fully explore its utility in the development of novel pharmaceuticals and functional materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromo-4-fluoro-6-nitroaniline | 10472-88-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. lookchem.com [lookchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. prepchem.com [prepchem.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. 4-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 70132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Bromo-2-nitroaniline(875-51-4) IR Spectrum [m.chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. downloads.ossila.com [downloads.ossila.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. 4-Nitroaniline - Wikipedia [en.wikipedia.org]
- 14. nbanno.com [nbanno.com]
- 15. Page loading... [wap.guidechem.com]
- To cite this document: BenchChem. ["4-Bromo-2-fluoro-6-nitroaniline" properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1271561#4-bromo-2-fluoro-6-nitroaniline-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com